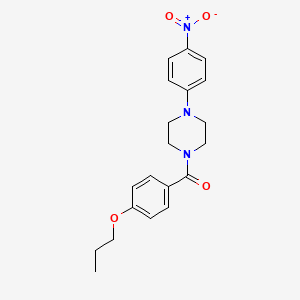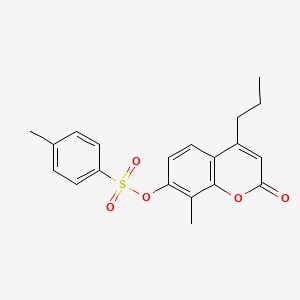
5,6-dimethoxy-3-phenyl-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethoxy-3-phenyl-1-indanone (also known as DPMI) is a chemical compound that belongs to the family of indanones. It is a synthetic compound that has been used in various scientific research studies due to its unique properties. DPMI is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
The mechanism of action of DPMI is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor (MAOI) and may also have other mechanisms of action.
Biochemical and Physiological Effects:
DPMI has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPMI in lab experiments is its unique properties. It has been shown to have a high affinity for the monoamine oxidase enzyme and may have potential therapeutic uses. However, one of the limitations of using DPMI in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DPMI. One potential direction is the study of its potential use in the treatment of various diseases such as depression and Parkinson's disease. Another potential direction is the study of its potential use as a building block for the synthesis of other compounds. Additionally, further studies are needed to fully understand the mechanism of action of DPMI and its potential side effects.
Métodos De Síntesis
The synthesis of DPMI involves a multi-step process that includes the reaction of 2,3-dimethoxybenzaldehyde with phenylacetic acid to form 2,3-dimethoxy-3-phenylpropiophenone. This intermediate compound is then reacted with an acid catalyst to form DPMI.
Aplicaciones Científicas De Investigación
DPMI has been extensively studied in various scientific research studies due to its unique properties. It has been used as a building block for the synthesis of other compounds and has been studied for its potential use in the treatment of various diseases.
Propiedades
IUPAC Name |
5,6-dimethoxy-3-phenyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-9-13-12(11-6-4-3-5-7-11)8-15(18)14(13)10-17(16)20-2/h3-7,9-10,12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNAIAZDYNHRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CC(C2=C1)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)



![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)

![1,1'-[1,3-propanediylbis(oxy)]dinaphthalene](/img/structure/B5146728.png)

![2-nitro-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)

